molecular formula C19H25N3O3S B267518 N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea

N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea

Cat. No. B267518
M. Wt: 375.5 g/mol
InChI Key: TYSPAJAZCXSZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea, also known as CMPT, is a small molecule drug that has been extensively studied for its potential therapeutic applications. CMPT belongs to the class of thiourea derivatives and has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea is not fully understood. However, it has been proposed that this compound exerts its therapeutic effects by modulating various signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB. This compound has also been shown to inhibit the activity of various enzymes such as matrix metalloproteinases and histone deacetylases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to inhibit the proliferation, migration, and invasion of cancer cells. This compound has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway.

Advantages and Limitations for Lab Experiments

N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has various advantages and limitations for lab experiments. One of the advantages of this compound is its low toxicity and high specificity towards cancer cells. This compound has also shown good pharmacokinetic properties such as good oral bioavailability and low clearance rate. However, one of the limitations of this compound is its poor solubility in water, which can limit its use in certain experiments. This compound also requires further optimization to improve its potency and selectivity towards specific targets.

Future Directions

There are various future directions for N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea research. One of the future directions is to optimize the synthesis method of this compound to improve its yield and purity. Another future direction is to investigate the potential of this compound as a therapeutic agent in other diseases such as neurodegenerative diseases and cardiovascular diseases. Further studies are also required to elucidate the mechanism of action of this compound and its potential targets. Finally, the development of this compound derivatives with improved potency and selectivity is also an important future direction for this compound research.
Conclusion:
In conclusion, this compound is a promising small molecule drug that has shown potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. The synthesis method of this compound involves a multistep process that requires the use of various reagents and solvents. This compound exerts its therapeutic effects by modulating various signaling pathways and inhibiting the activity of various enzymes. This compound has various advantages and limitations for lab experiments, and there are various future directions for this compound research.

Synthesis Methods

The synthesis of N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea involves a multistep process that requires the use of various reagents and solvents. The first step involves the reaction of cyclohexyl isocyanate with 3-(4-morpholinylcarbonyl)phenyl isocyanate in the presence of a catalyst such as triethylamine. This reaction leads to the formation of N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]urea. The second step involves the reaction of the urea derivative with thiourea in the presence of a suitable solvent such as ethanol. This reaction leads to the formation of this compound.

Scientific Research Applications

N-(cyclohexylcarbonyl)-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea has been extensively studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and inflammation. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. This compound has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway.

properties

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

N-[[3-(morpholine-4-carbonyl)phenyl]carbamothioyl]cyclohexanecarboxamide

InChI

InChI=1S/C19H25N3O3S/c23-17(14-5-2-1-3-6-14)21-19(26)20-16-8-4-7-15(13-16)18(24)22-9-11-25-12-10-22/h4,7-8,13-14H,1-3,5-6,9-12H2,(H2,20,21,23,26)

InChI Key

TYSPAJAZCXSZRW-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Canonical SMILES

C1CCC(CC1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)N3CCOCC3

Origin of Product

United States

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